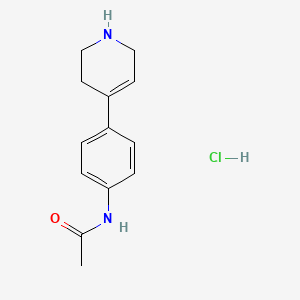

![molecular formula C10H10N2O3S3 B2840506 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide CAS No. 90915-84-7](/img/structure/B2840506.png)

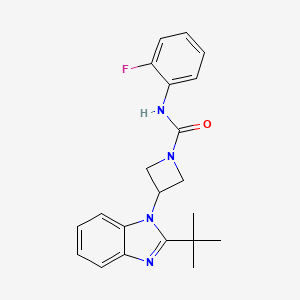

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide

Vue d'ensemble

Description

This compound is a derivative of 1,3-thiazolidin-4-one . Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . Another method involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by independent synthesis and IR and 1H NMR spectroscopy . For instance, the 1H NMR spectrum of a related compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2,2′-(carbonothioyldisulfanediyl)diacetic acid with substituted benzohydrazides resulted in the formation of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted in silico . For instance, the melting point of a related compound was found to be between 223-225°C .Applications De Recherche Scientifique

- Application : Researchers explore derivatives of this compound for their potential as drug candidates. Some exhibit promising biological activities, and the compound’s privileged structure makes it valuable in medicinal chemistry .

- Significance : These compounds play a role in managing type II diabetes. Investigating the effects of this compound on PPAR activity could lead to novel therapeutic strategies .

- Example : One such compound, 4-[5-(1H-Indol-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl] , was screened for its antitumor activity .

- Advantage : Water serves as an optimal reaction medium, aligning with green chemistry principles by minimizing hazardous chemicals and solvents .

- Application : Researchers use them in designing combinatorial libraries of rhodanine derivatives, which can lead to novel drug candidates .

Medicinal Chemistry and Drug Design

Type II Diabetes Treatment

Antitumor Properties

Green Chemistry Applications

Combinatorial Library Building Blocks

Biological Activity Exploration

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of combinatorial libraries of biologically active compounds using this compound as a building block could also be a promising direction .

Propriétés

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUVXHCZLCUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)

![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)

![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)